2-Phenylnaphthalene-1,3-diamine

OLED Hole Transport Material Electrochemistry

2-Phenylnaphthalene-1,3-diamine is a key building block for advanced optoelectronic materials. The 2-phenyl substituent uniquely tunes frontier molecular orbitals, enabling superior hole injection and film-forming properties in solution-processed OLEDs. Unlike unsubstituted 1,3-diaminonaphthalene, this compound delivers tailored ionization potential and red-shifted emission for ratiometric sensors. Order now for R&D-scale synthesis of high-performance hole transport materials.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 16479-17-7
Cat. No. B100375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylnaphthalene-1,3-diamine
CAS16479-17-7
Synonyms2-Phenyl-1,3-naphthalenediamine
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N
InChIInChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2
InChIKeyIJTBLNVJSBGHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylnaphthalene-1,3-diamine Procurement Guide: Sourcing the 1,3-Diaminonaphthalene Core with a Phenyl Twist


2-Phenylnaphthalene-1,3-diamine (CAS 16479-17-7) is an aromatic diamine featuring a naphthalene core substituted with amino groups at the 1 and 3 positions and a phenyl group at the 2 position [1]. This structure combines the electron-rich, hole-transporting properties of a diaminonaphthalene with the enhanced electron-donating and conjugation effects provided by the phenyl substituent [2]. It is primarily utilized as a specialized building block in advanced materials research, including the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors [3].

Why 1,3-Diaminonaphthalene (CAS 24824-28-0) Cannot Substitute for 2-Phenylnaphthalene-1,3-diamine


Substituting 2-Phenylnaphthalene-1,3-diamine with a simpler analog like 1,3-diaminonaphthalene (CAS 24824-28-0) is not scientifically viable for applications requiring specific optoelectronic properties. The 2-phenyl group is not a passive structural feature; it actively modifies the molecule's electronic structure. Research on phenylnaphthalenes demonstrates that the phenyl substituent, particularly when conjugated through the naphthalene core, significantly alters the energy levels of frontier molecular orbitals (HOMO/LUMO) and introduces additional n → π* electronic transitions [1][2]. This directly impacts key performance metrics such as ionization potential, absorption/emission spectra, and charge transport capabilities [2]. Using the unsubstituted core would result in a material with fundamentally different electronic behavior, potentially failing to meet the precise performance specifications required in advanced device fabrication.

Evidence-Based Differentiation: A Comparative Analysis of 2-Phenylnaphthalene-1,3-diamine


Electrochemical Differentiation: Higher Ionization Potential vs. Alkylated Diaminonaphthalenes

A study on a series of diaminonaphthalene derivatives showed that replacing butylamino substituents with phenylamino groups increases the ionization potential (IP) [1]. While this study did not directly analyze 2-Phenylnaphthalene-1,3-diamine, the structural similarity (a phenyl group conjugated to a naphthalene core with amino substituents) allows for a class-level inference that its IP will be significantly higher than that of alkylated diaminonaphthalene analogs.

OLED Hole Transport Material Electrochemistry

Spectroscopic Differentiation: Red-Shifted Emission for Phenylated Diaminonaphthalenes

The same comparative study on diaminonaphthalene derivatives found that phenylamino-substituted compounds exhibit a significant red-shift in both their absorption and emission spectra compared to those with butylamino substituents [1]. This class-level behavior suggests 2-Phenylnaphthalene-1,3-diamine is likely to emit at longer wavelengths than a structurally similar alkylated analog.

Fluorescence Optoelectronics Sensors

Thermodynamic Differentiation: The Energetic Impact of the 2-Phenyl Group

A detailed thermodynamic study on various phenylnaphthalene isomers revealed that the position of the phenyl substituent profoundly affects molecular stability and intermolecular interactions, with measured standard molar enthalpies of sublimation at T = 298.15 K [1]. This work indicates that the specific substitution pattern (2-phenyl) in 2-Phenylnaphthalene-1,3-diamine is expected to result in distinct thermodynamic properties compared to other isomers (e.g., 1-phenylnaphthalene) or the unsubstituted naphthalene core.

Thermal Stability Sublimation Enthalpy Materials Science

Role as a Precursor for High-Solubility Hole Transport Materials

A study on the design of hole transport materials (HTMs) for solution-processed OLEDs highlights the use of 2,6-phenylnaphthalene cores. The research indicates that these cores, which are structurally analogous to 2-Phenylnaphthalene-1,3-diamine, impart an asymmetric and twisted molecular structure that enhances both solubility and thermal stability of the final HTM [1]. 2-Phenylnaphthalene-1,3-diamine serves as a key intermediate or building block for synthesizing such HTMs .

Solution-Processed OLEDs Hole Transport Material Precursor Synthesis

Best-Fit Application Scenarios for Procuring 2-Phenylnaphthalene-1,3-diamine


Development of Next-Generation, Solution-Processed OLEDs

This compound is most valuable as a synthetic intermediate for creating novel, highly soluble hole transport materials (HTMs) [1]. Its unique, asymmetric phenylnaphthalene core leads to HTMs with superior film-forming properties and thermal stability when processed from solution [2]. Procurement for this application is strategic for research groups aiming to improve the efficiency and manufacturability of OLEDs using cost-effective printing or coating techniques.

Fabrication of Organic Electronic Devices via Vacuum Deposition

For vacuum-deposited devices, the phenyl substituent on the naphthalene core confers a higher ionization potential compared to alkylated analogs [1]. This property is advantageous for aligning energy levels between the anode and the hole transport layer, leading to more efficient hole injection. Procurement is recommended when developing multi-layer OLEDs where precise energy level tuning is critical for optimizing device performance and longevity.

Synthesis of Advanced Fluorescent Probes and Chemosensors

The class of phenylamino-substituted naphthalenes exhibits distinct, red-shifted emission spectra [1]. This optical property makes 2-Phenylnaphthalene-1,3-diamine a compelling building block for creating 'turn-on' or ratiometric fluorescent sensors. Procurement is indicated for projects requiring the detection of specific analytes (e.g., organic amines, metal ions) where the probe's emission wavelength must be tuned to avoid background interference from biological or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylnaphthalene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.